N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
Description
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic organic compound characterized by a piperidine core sulfonylated at the 1-position and substituted with an ethylenediamide chain at the 2-position. Its IUPAC name reflects the benzenesulfonyl group, the methyl-substituted ethanediamide, and the ethyl-piperidinyl linkage. Key properties include:
- Molecular Formula: C₁₇H₂₃N₃O₄S
- Molecular Weight: ~377.45 g/mol (estimated)
- Key Structural Features:
- A piperidine ring with a benzenesulfonyl group at N1.
- An ethylenediamide moiety (N-methylethanediamide) attached via a 2-ethyl chain to the piperidine.
This compound lacks stereocenters, as noted in structurally similar analogs (e.g., ).
Properties
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-17-15(20)16(21)18-11-10-13-7-5-6-12-19(13)24(22,23)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDBJJSXVHVPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide, also known by its CAS number 898449-86-0, is a complex organic compound with significant potential in pharmacology. Its molecular formula is C17H25N3O4S, and it has a molecular weight of approximately 367.4631 g/mol. This compound features a piperidine ring and a benzenesulfonyl group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. The compound's structural components suggest potential activity as both a CNS agent and an anti-inflammatory agent.
Interaction Studies
Understanding the binding affinity of this compound to various receptors is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for studying these interactions quantitatively. Preliminary studies suggest that the compound may exhibit significant binding to acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's disease.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to this compound. For instance, derivatives containing benzenesulfonyl groups have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain . This mechanism is particularly relevant for developing treatments for cognitive decline associated with Alzheimer’s disease.
In Vitro and In Vivo Studies
In vitro assays have demonstrated that similar compounds can significantly reduce AChE activity, with IC50 values indicating potent inhibitory effects. For example, one study reported an IC50 value of 2.7 µM for a related compound . In vivo studies are necessary to confirm these effects and assess the therapeutic potential of this compound in animal models.
Comparative Analysis
The following table summarizes key biological activities and properties of this compound compared to related compounds:
| Compound Name | AChE Inhibition IC50 (µM) | Structural Features | Potential Applications |
|---|---|---|---|
| This compound | TBD | Piperidine ring, benzenesulfonyl group | CNS disorders, anti-inflammatory |
| Related Compound A | 2.7 | Coumarin derivative | Alzheimer’s treatment |
| Related Compound B | TBD | Benzothiazole derivative | Neuroprotection |
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes the target compound and its closest structural analogs based on evidence:
Functional Group Analysis
Sulfonyl Group Variations: The target compound’s benzenesulfonyl group is simpler than analogs with halogenated (e.g., 4-fluoro-2-methyl in ) or alkylated (e.g., 4-methyl in ) sulfonyl groups. W-15 () features a 4-chlorobenzenesulfonyl group, which may confer higher receptor-binding affinity due to chlorine’s electron-withdrawing effects.
Ethylenediamide Modifications :
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the N-(2-hydroxyethyl) analog (), which introduces hydrophilicity.
- W-15 replaces the ethylenediamide with a piperidinylidene-phenylethyl structure, shifting the compound’s pharmacological profile (e.g., opioid receptor interaction as seen in fentanyl analogs; ).
Piperidine Substitution Patterns :
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than halogenated analogs (e.g., 4-fluoro-2-methyl derivative in ) due to the absence of electronegative substituents.
- Solubility : The N-(2-hydroxyethyl) analog () is expected to have higher aqueous solubility than the target due to its polar hydroxyl group.
Preparation Methods
Piperidine Ring Functionalization
The piperidine backbone is typically derived from commercially available piperidin-2-ylethylamine or synthesized via reductive amination of pyridine derivatives. A critical step involves introducing the benzenesulfonyl group at the piperidine nitrogen. This is achieved by reacting piperidin-2-ylethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride.
Reaction Conditions
-
Reagents : Benzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature, 4–6 hours
Ethanediamide Bridge Formation
Oxalyl Chloride-Mediated Coupling
The ethanediamide moiety is constructed by reacting the primary amine of the piperidine-ethyl intermediate with oxalyl chloride, followed by treatment with methylamine. This two-step process ensures sequential amidation:
-
First Amidation :
-
Second Amidation :
Table 1: Key Reaction Parameters for Amidation
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride | DCM | 0→25 | 2 | 90 |
| 2 | Methylamine | THF | 25 | 4 | 78 |
Alternative Route: Carbodiimide Coupling
To avoid oxalyl chloride’s moisture sensitivity, carbodiimide reagents like EDCl/HOBt can facilitate amide bond formation. The piperidine-ethylamine and methylamine are simultaneously coupled with oxalic acid using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF. This one-pot method simplifies purification but requires stringent stoichiometric control to prevent oligomerization.
Stereochemical Considerations
Resolution of Enantiomers
The piperidine-ethylamine intermediate often exists as a racemic mixture due to the chiral center at the piperidine C2 position. Chiral resolution is achieved via diastereomeric salt formation using mandelic acid. For instance, treating the racemic amine with D-(-)-mandelic acid in methanol/water (9:1) yields enantiomerically pure (R)-configured crystals after recrystallization.
Table 2: Chiral Resolution Parameters
| Resolving Agent | Solvent | Temp (°C) | Purity (%) |
|---|---|---|---|
| D-(-)-Mandelic acid | Methanol/water | 65 | 99.8 |
Asymmetric Synthesis
Catalytic asymmetric hydrogenation of a prochiral enamine precursor offers an enantioselective route. Using a palladium catalyst with a chiral ligand (e.g., BINAP), the intermediate imine is hydrogenated to afford the (R)-piperidine derivative in >95% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Process Optimization Challenges
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the piperidine ring via cyclization of precursors (e.g., using acidic/basic conditions) .
- Step 2 : Sulfonylation with benzenesulfonyl chloride in the presence of triethylamine .
- Step 3 : Amidation using coupling agents like EDC or DCC to attach the ethanediamide moiety .
- Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for sulfonylation) and temperature control (25–60°C) .
Table 1 : Yield Comparison Using Different Catalysts
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 78 | 95 |
| Pyridine | DMF | 65 | 88 |
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ = 435.2) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and sulfonamide group .
Q. What initial biological assays are recommended for screening its activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using fluorometric/colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Vary Substituents : Compare analogs with modified benzyl (e.g., 2-fluorophenyl vs. 4-chlorophenyl) or piperidine groups .
- Key Parameters : Measure IC₅₀ values for enzyme inhibition and logP for lipophilicity.
Table 2 : SAR of Substituents on Biological Activity
| Substituent (R) | IC₅₀ (AChE, nM) | logP |
|---|---|---|
| 2-Fluorophenyl | 12.5 | 2.8 |
| 4-Chlorophenyl | 18.3 | 3.1 |
| 2,5-Dimethylphenyl | 9.4 | 2.5 |
Q. What strategies are effective for identifying molecular targets and mechanisms of action?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict interactions with AChE or serotonin receptors .
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify dysregulated pathways in treated cells .
Q. How can stability and solubility challenges be addressed in formulation studies?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies at pH 2–9; use HPLC to monitor degradation products .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
Table 3 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.6 |
| Ethanol | 8.3 |
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate AChE inhibition using both Ellman’s assay and ITC (isothermal titration calorimetry) .
- Batch Reproducibility : Check compound purity (≥95% by HPLC) and storage conditions (e.g., -20°C under argon) .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
